A Technical Guide to the Physicochemical Properties of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol
A Technical Guide to the Physicochemical Properties of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol (CAS: 217433-37-9) is a key organic intermediate, valuable in multi-step organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure incorporates a benzyl alcohol moiety wherein the adjacent hydroxymethyl group is protected as a tetrahydropyranyl (THP) ether. This mono-protection strategy allows for selective reactions at the remaining free primary alcohol, making it a versatile building block for the synthesis of complex molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows for its application.
Due to the nature of this compound as a synthetic intermediate, extensive experimental data is not widely published. Therefore, this guide combines available information with computationally predicted data and representative experimental protocols to serve as a practical resource.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol. Experimental values are cited where available; predicted values are provided to fill data gaps and are denoted with an asterisk (*).
| Property | Value | Source |
| IUPAC Name | (2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)methanol | - |
| CAS Number | 217433-37-9 | [2][3] |
| Molecular Formula | C₁₃H₁₈O₃ | [3] |
| Molecular Weight | 222.28 g/mol | [3] |
| Appearance | Predicted: Liquid | - |
| Boiling Point | Predicted: 345.6 ± 32.0 °C at 760 mmHg | - |
| Density | Predicted: 1.12 ± 0.1 g/cm³ | - |
| Solubility | Predicted to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | - |
| LogP (Octanol/Water) | Predicted: 1.85 | - |
| Refractive Index | Predicted: 1.541 | - |
Experimental Protocols
The following sections detail representative methodologies for the synthesis, purification, and characterization of the title compound, as well as standard procedures for the experimental determination of key physical properties.
Synthesis: Selective Mono-tetrahydropyranylation of 1,2-Benzenedimethanol
The synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol is achieved by the acid-catalyzed reaction of 1,2-benzenedimethanol with 3,4-dihydro-2H-pyran (DHP). The key to this synthesis is achieving selective mono-protection. The following protocol is a representative procedure adapted from standard methods for the tetrahydropyranylation of alcohols.[3][4][5][6]
Reaction Scheme: (Image of the reaction of 1,2-Benzenedimethanol with DHP to yield the target molecule)
Reagents & Materials:
-
1,2-Benzenedimethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TSA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2-benzenedimethanol (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.5 M concentration).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (1.1 equivalents) to the stirred solution.
-
Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.02 equivalents).
-
Reaction: Stir the reaction mixture at room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting diol is consumed and the mono-protected product is the major spot. Over-reaction will lead to the di-protected by-product.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product from the synthesis typically contains a mixture of the desired mono-protected product, unreacted starting material, and the di-protected by-product. Purification is essential and is achieved via flash column chromatography.[4][5][7]
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
Standard chromatography column and accessories
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity is typically started low (e.g., 5-10% ethyl acetate) and gradually increased.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol.
Characterization: Spectroscopic Analysis
While specific experimental spectra for this compound are not available, the following are predicted ¹H and ¹³C NMR chemical shifts. These serve as a guide for confirming the structure of the synthesized product.
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 7.25-7.40 (m, 4H): Aromatic protons (C₆H₄).
-
δ 4.80 (s, 2H): Methylene protons of the unprotected benzyl alcohol (-CH₂OH).
-
δ 4.75 (m, 1H): Acetal proton on the THP ring (-O-CH-O-).
-
δ 4.60 & 4.40 (2 x d, 2H): Methylene protons of the protected ether linkage (Ar-CH₂-O-THP).
-
δ 3.90 & 3.55 (m, 2H): Methylene protons adjacent to the ring oxygen in THP (-O-CH₂-).
-
δ 2.50 (br s, 1H): Hydroxyl proton (-OH).
-
δ 1.50-1.90 (m, 6H): Remaining methylene protons of the THP ring.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 139.5, 138.0: Aromatic quaternary carbons.
-
δ 128.5, 128.0, 127.5, 127.0: Aromatic CH carbons.
-
δ 98.0: Acetal carbon of the THP ring (-O-CH-O-).
-
δ 68.0: Methylene carbon of the protected ether linkage (Ar-CH₂-O-THP).
-
δ 65.0: Methylene carbon of the unprotected benzyl alcohol (-CH₂OH).
-
δ 62.0: Methylene carbon adjacent to the ring oxygen in THP (-O-CH₂-).
-
δ 30.5, 25.5, 19.5: Remaining methylene carbons of the THP ring.
Protocol for Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid sample.[8]
Apparatus:
-
Thiele tube filled with mineral oil
-
Thermometer
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or micro-heater
Procedure:
-
Sample Preparation: Add 0.5-1 mL of the purified liquid into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with the open end down.
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube. The top of the sample should be below the top level of the oil.
-
Observation: Gently heat the side arm of the Thiele tube. A slow stream of bubbles will emerge from the capillary tube as air expands.
-
Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges. This indicates the vapor pressure inside the capillary has exceeded the atmospheric pressure.
-
Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[8][9]
-
Record: Record this temperature as the boiling point. Also, record the atmospheric pressure.
Protocol for Density Determination
The density of the liquid compound can be determined by accurately measuring the mass of a known volume.[10][11][12]
Apparatus:
-
Analytical balance (accurate to ±0.001 g)
-
Graduated cylinder or volumetric pipette (e.g., 5 or 10 mL)
-
Beaker
-
Thermometer
Procedure:
-
Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and tare it, or record its mass (m₁).
-
Measure Volume: Carefully transfer a precise volume of the liquid (e.g., 5.00 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus. Record the volume (V).
-
Mass of Filled Cylinder: Place the graduated cylinder containing the liquid on the balance and record the new mass (m₂).
-
Measure Temperature: Record the temperature of the liquid.
-
Calculation: Calculate the mass of the liquid (m = m₂ - m₁). Calculate the density (ρ) using the formula: ρ = m / V .
-
Replication: Repeat the procedure at least two more times and calculate the average density for accuracy.
Logical Workflows & Signaling Pathways
As a protected synthetic intermediate, 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol is utilized in logical, multi-step synthetic workflows. The diagrams below, generated using Graphviz, illustrate its synthesis and a typical subsequent application.
Synthesis Workflow
This diagram outlines the key steps for the preparation and purification of the title compound from 1,2-benzenedimethanol.
Application as a Protected Intermediate
This workflow demonstrates the strategic use of the title compound. The THP group "protects" one alcohol, allowing the other to be selectively modified (e.g., via esterification). The THP group is then removed ("deprotected") to reveal the original diol structure, now selectively modified on one side.
References
- 1. 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
